![molecular formula C24H25N7O3 B6579000 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine CAS No. 920389-79-3](/img/structure/B6579000.png)
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-dimethoxybenzoyl)piperazine
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Overview
Description
This compound is a complex organic molecule with the molecular formula C24H25N7O3 . It belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position and a piperazine ring at the 7-position. The piperazine ring is further substituted with a 3,5-dimethoxybenzoyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 459.51 . Other physical and chemical properties such as solubility are not specified in the available resources .Scientific Research Applications
- 1,2,3-triazoles, including our compound of interest, have become privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive for designing novel drugs .
- Notable examples include anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, and anticancer drug carboxyamidotriazole, which all feature a 1,2,3-triazole core .
- Researchers have explored various synthetic approaches to prepare 1,2,3-triazoles. These methods include Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide alkyne cycloaddition .
- 1,2,3-triazoles serve as building blocks in polymer design. Their incorporation into polymer chains can enhance material properties, such as mechanical strength, thermal stability, and solubility .
- The unique electronic and structural properties of 1,2,3-triazoles make them valuable in supramolecular chemistry. They participate in host-guest interactions, self-assembly, and molecular recognition .
- 1,2,3-triazoles are used for bioconjugation, linking biomolecules (e.g., proteins, peptides) to other entities. The click chemistry approach, which involves 1,3-dipolar cycloaddition, is particularly popular for this purpose .
- The compound’s aromatic character and stability make it suitable for fluorescent imaging probes. Researchers have functionalized 1,2,3-triazoles with fluorophores for cellular imaging .
Drug Discovery
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging and Materials Science
Future Directions
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-33-19-12-18(13-20(14-19)34-2)24(32)30-10-8-29(9-11-30)22-21-23(26-16-25-22)31(28-27-21)15-17-6-4-3-5-7-17/h3-7,12-14,16H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHDLVXJHVAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone |
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